molecular formula C9H10O3 B15211565 5-(Furan-2-yl)-5-methyloxolan-2-one CAS No. 185700-56-5

5-(Furan-2-yl)-5-methyloxolan-2-one

Cat. No.: B15211565
CAS No.: 185700-56-5
M. Wt: 166.17 g/mol
InChI Key: LKMGCPRMPZCXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring fused to a dihydrofuranone structure, with a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2,5-dimethylfuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the furan ring and the dihydrofuranone structure, which can participate in different chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one is unique due to its fused ring structure and the presence of a methyl group, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in different fields make it a compound of significant interest.

Properties

CAS No.

185700-56-5

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-(furan-2-yl)-5-methyloxolan-2-one

InChI

InChI=1S/C9H10O3/c1-9(5-4-8(10)12-9)7-3-2-6-11-7/h2-3,6H,4-5H2,1H3

InChI Key

LKMGCPRMPZCXOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C2=CC=CO2

Origin of Product

United States

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